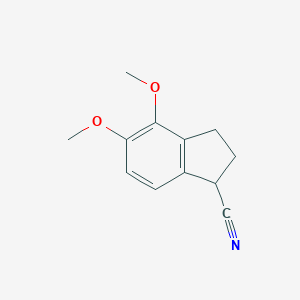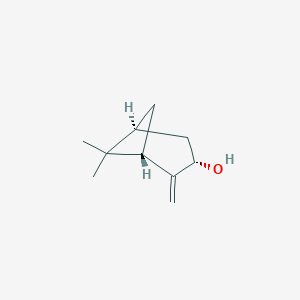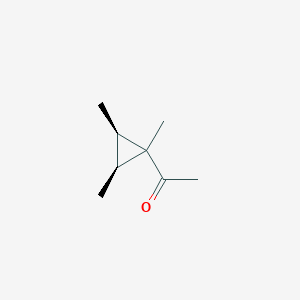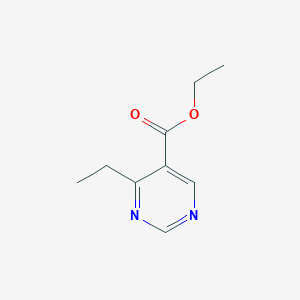
Azetidin-2-ylmethanamine
Overview
Description
Azetidin-2-ylmethanamine is a chemical compound with the molecular formula C4H10N2. It has a molecular weight of 86.14 g/mol . This compound contains a total of 16 bonds, including 6 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent years. One method involves visible-light-mediated intermolecular [2+2] photocycloadditions . Another approach involves a parallel catalysis strategy, which includes a copper-catalyzed azide-alkyne cycloaddition, a copper-catalyzed Csp-Csp(2) cross-coupling reaction, and an intermolecular [2 + 2] cycloaddition .Molecular Structure Analysis
Azetidin-2-ylmethanamine has a complex molecular structure. It contains a four-membered azetidine ring, which is a type of nitrogen-containing saturated heterocycle .Chemical Reactions Analysis
Azetidin-2-ylmethanamine can participate in various chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
Azetidin-2-ylmethanamine is a liquid at room temperature . It has a molecular weight of 86.14 g/mol and an IUPAC name of 2-azetidinylmethanamine .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Azetidin-2-ylmethanamine plays a significant role in organic synthesis, particularly in the construction of four-membered heterocycles used in medicinal chemistry . The ring strain in azetidines drives their reactivity, making them valuable intermediates for synthesizing complex molecules with potential therapeutic applications.
Peptidomimetic Chemistry
In peptidomimetic chemistry, Azetidin-2-ylmethanamine is recognized for its potential as an amino acid surrogate . Its incorporation into peptidomimetics can lead to the development of novel compounds with enhanced pharmacokinetic properties and metabolic stability.
Nucleic Acid Chemistry
The compound’s utility extends to nucleic acid chemistry, where it can act as a building block for creating nucleic acid analogs . These analogs can be crucial in studying the structure and function of nucleic acids, as well as in the development of new therapeutic agents.
Catalytic Processes
Azetidin-2-ylmethanamine is involved in various catalytic processes, including those that utilize single-atom catalysts (SACs) for reactions requiring exceptional selectivity and reactivity . Its role in enhancing catalytic activity is an area of active research.
Ring-Opening Reactions
The compound is also a substrate in ring-opening reactions, which are fundamental in synthetic chemistry for generating a wide range of functionalized molecules . These reactions are crucial for the synthesis of many biologically active compounds.
Aza Paternò–Büchi Reactions
Lastly, Azetidin-2-ylmethanamine is synthesized through aza Paternò–Büchi reactions, a type of [2 + 2] photocycloaddition reaction that forms azetidines . This method is particularly efficient for creating functionalized azetidines, which are valuable in various chemical transformations.
Safety And Hazards
properties
IUPAC Name |
azetidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNEEIGLSDRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908469 | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-2-ylmethanamine | |
CAS RN |
103550-76-1 | |
| Record name | 2-Azetidinemehanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)





![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)



